S 33138

Dopamine Receptor Receptor Binding Antagonist Selectivity

Researchers requiring precise D3 receptor blockade often struggle with off-target D2 engagement that confounds behavioral results. S 33138 addresses this with a ~25-fold D3/D2 selectivity ratio and lack of H1/muscarinic affinity. - Functional hD3 antagonist: pKB 8.9, pA2 8.7 in [35S]-GTPγS assays. - Validated in vivo at 0.156-0.625 mg/kg p.o. for cognition (novel object recognition, attentional set-shifting) & cocaine reinstatement models. - Ships ambient; stable as powder at -20°C (3 yr). Bulk & custom synthesis available.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 245514-32-3
Cat. No. B026453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 33138
CAS245514-32-3
SynonymsN-(4-(2-(8-cyano-1,3a,4,9b-tetrahydro(1)benzopyrano(3,4-c)pyrrol-2(3H)-yl)ethyl)phenyl)acetamide
S 33138
S-33138
S33138
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N
InChIInChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m0/s1
InChIKeyZDZWIQDJFWTDAM-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S 33138: Preferential D3 Antagonist


S 33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide) is a synthetic small molecule that acts as a preferential dopamine D3 receptor antagonist [1]. It belongs to the benzopyranopyrrole class and exhibits nanomolar affinity for the human D3 receptor with functional antagonist properties [1].

D3 Preferential dopamine D3 receptor antagonist
GPCR Benzopyranopyrrole chemical class with reported D3 binding affinity
F Functional antagonist properties confirmed in G-protein signaling assays

S 33138 vs. Other D3 Antagonists


Dopamine D3 receptor antagonists exhibit significant variability in their D3 versus D2 selectivity profiles, functional antagonist potency, and in vivo pharmacological effects [1]. S 33138 possesses a distinct D3/D2 selectivity ratio (~25-fold) compared to highly selective D3 antagonists like SB-277011A (80-100 fold) [2] and NGB-2904 (~155 fold) [3], resulting in different in vivo dose-response relationships and off-target engagement profiles [1].

Selectivity D3/D2 selectivity profile differs from highly selective antagonists (e.g., SB-277011A, NGB-2904); D2 engagement may shift at higher doses.
Off‑target H1 and muscarinic receptor interaction profile may not transfer from atypical antipsychotics such as olanzapine, requiring assay-specific interpretation.

S 33138: Quantitative Evidence Guide


D3/D2 Selectivity Profile

S 33138 displays a ~25-fold higher affinity for human dopamine D3 receptors (pKi = 8.7) over hD2L (pKi = 7.1) and hD2S (pKi = 7.3) isoforms [1]. In contrast, the highly selective D3 antagonist SB-277011A exhibits 80- to 100-fold selectivity (pKi D3 = 8.0, D2 = 6.0) [2], while NGB-2904 shows ~155-fold selectivity (Ki D3 = 1.4 nM, D2 = 217 nM) [3]. This moderate selectivity profile positions S 33138 as a preferential rather than highly selective D3 antagonist, potentially engaging D2 receptors at higher doses [1].

D3 vs. D2 Selectivity
Cross‑study comparable
S 33138: ~25‑fold D3/D2 pKi D3 8.7 / D2L 7.1 SB‑277011A: 80‑100‑fold; NGB‑2904: ~155‑fold
Reported selectivity context; D2 engagement possible at higher doses.
Radioligand binding, human recombinant receptors.
Dopamine Receptor Receptor Binding Antagonist Selectivity

Potent Functional Antagonism at D3 Receptors

In [35S]-GTPγS filtration assays, S 33138 acts as a potent, pure, and competitive antagonist at human D3 receptors with pKB and pA2 values of 8.9 and 8.7, respectively [1]. Higher concentrations are required to block hD2L and hD2S receptors [1]. Preferential antagonism at D3 versus D2L is also observed in antibody capture/scintillation proximity assays (SPAs) of Gαi3 recruitment and in measures of extracellular-regulated kinase phosphorylation [1].

Functional Antagonism at D3
Class‑level inference
pKB 8.9 · pA2 8.7 (hD3)
Supports competitive antagonist interpretation for in vivo studies.
[35S]-GTPγS filtration; higher concentrations needed for D2.
Functional Antagonism G-Protein Signaling Cellular Pharmacology

Cognitive Enhancement in Rodent and Primate Models

In rats, S 33138 dose-dependently (0.01-0.63 mg/kg s.c.) blocked delay-induced impairment of novel object recognition and reduced social novelty discrimination deficits (0.16-2.5 mg/kg s.c.) [1]. In rhesus monkeys with MPTP-induced cognitive deficits, S 33138 reversed attentional set-shifting impairments and improved working memory accuracy at oral doses of 0.04-0.16 mg/kg [1]. In aged monkeys, S 33138 (0.16-0.63 mg/kg p.o.) improved task accuracies in a delayed matching-to-sample task [1].

Cognitive Model Response
Class‑level inference
0.01‑2.5 mg/kg (rodent)
0.04‑0.63 mg/kg (primate)
Supports D3 role investigation in cognition models.
Multiple tasks (NOR, set‑shifting, DMTS); model‑dependent interpretation.
Cognitive Impairment Schizophrenia Parkinson's Disease

Modulation of Cocaine Reward and Reinstatement

S 33138 at low doses (0.156-0.625 mg/kg i.p.) attenuated cocaine-enhanced brain-stimulation reward (BSR) without affecting locomotion [1]. Higher doses (2.5-5 mg/kg p.o.) inhibited cocaine self-administration but also reduced sucrose self-administration and rotarod performance, indicating D2 receptor engagement [1]. S 33138 (0.156-2.5 mg/kg p.o.) dose-dependently inhibited cocaine-induced reinstatement of drug-seeking behavior [1].

Cocaine Addiction Models
Class‑level inference
D3‑selective: 0.156‑0.625 mg/kg
D2‑mediated: 2.5‑5 mg/kg
Defines dose range for D3‑specific vs D2‑mediated effects in addiction studies.
Biphasic response; relevant for experimental design.
Drug Addiction Cocaine Reinstatement

Lack of H1 and Muscarinic Receptor Affinity

S 33138 does not interact with histamine H1 and muscarinic receptors . In contrast, the atypical antipsychotic olanzapine, used as a comparator in a planned phase IIb trial, exhibits high affinity for H1 and muscarinic receptors, contributing to sedation and anticholinergic side effects [1].

H1/Muscarinic Profile
Cross‑study comparable
S 33138: no H1/mAChR affinity Olanzapine: high affinity
Off‑target profile context; supports behavioral pharmacology interpretation.
Radioligand binding; qualitative difference.
Off-Target Profile Antipsychotic Side Effects

S 33138: Optimal Research Applications


D3 Roles in Cognitive Function

S 33138 is a valuable tool for dissecting D3 receptor contributions to cognition in rodent and primate models, as demonstrated by its efficacy in novel object recognition, social novelty discrimination, attentional set-shifting, and working memory tasks at low oral doses [1].

D3-Mediated Effects in Cocaine Addiction Models

Researchers can utilize the defined dose-response window of S 33138 (0.156-0.625 mg/kg for D3-selective effects) to isolate D3 receptor involvement in cocaine reward, self-administration, and reinstatement, while higher doses reveal D2-mediated effects on locomotion and non-drug reward [1].

D3 Antagonism as an Antipsychotic Strategy

S 33138's preferential D3 antagonism and lack of H1/muscarinic affinity make it suitable for preclinical antipsychotic studies, particularly where avoidance of sedation and anticholinergic effects is desired [1].

Application
Selection Property
Validation Focus
Cognition model studies (rodent, primate)
Preferential D3 antagonism with established dose‑response
Cognition task endpoints (NOR, set‑shifting, working memory)
Cocaine addiction model studies
D3‑selective low‑dose window (0.156‑0.625 mg/kg)
Self‑administration, reinstatement assays
Preclinical antipsychotic research
Lack of H1/muscarinic receptor affinity
Behavioral pharmacology endpoints; receptor occupancy profiling

Technical Documentation Hub

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32 linked technical documents
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